molecular formula C16H25N3O2S B15369672 3-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15369672
M. Wt: 323.5 g/mol
InChI Key: HCTFGVXLZZYVLR-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperidine derivatives featuring a tert-butyl carbamate (Boc) protective group and a pyrimidine-based substituent. The core structure includes a piperidine ring with a Boc group at position 1 and a 4-methyl-pyrimidin-2-ylsulfanylmethyl substituent at position 3. The sulfanylmethyl (-CH₂-S-) linker connects the piperidine ring to the pyrimidine moiety, which bears a methyl group at position 4. Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease inhibitors, where the Boc group aids in solubility and selective deprotection during synthesis.

The sulfanyl group may enhance lipophilicity compared to oxygen-containing analogs, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

tert-butyl 3-[(4-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-12-7-8-17-14(18-12)22-11-13-6-5-9-19(10-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTFGVXLZZYVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Reference) Substituents on Heterocycle Linkage Type Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 4-Methyl-pyrimidin-2-yl Sulfanylmethyl C₁₆H₂₄N₃O₂S* ~322.07 (calculated) Reference structure
3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Methyl-pyrimidin-2-yl Oxymethyl C₁₆H₂₄N₃O₃* ~325.38 (calculated) Oxygen replaces sulfur; increased polarity
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Chloro-6-methyl-pyrimidin-2-yl Sulfanylmethyl C₁₆H₂₄ClN₃O₂S 357.91 Additional chloro substituent; higher molecular weight
3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester 4-Methyl-pyrimidin-2-yl Methylamino C₁₆H₂₆N₄O₂ 306.40 Amino linkage; reduced steric bulk
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-Methyl-pyrimidin-2-yl Aminomethyl Not provided Not provided Amino group at piperidine position 4; altered spatial orientation
3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro-2-methylsulfanyl-pyrimidin-4-yl Methylamino Not provided Not provided Chloro and methylsulfanyl substituents; pyrimidin-4-yl linkage
4-(3-Nitro-pyridin-2-ylsulfanylMethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-Nitro-pyridin-2-yl Sulfanylmethyl Not provided Not provided Pyridine core with nitro group; distinct electronic effects

*Calculated based on structural analogs.

Key Observations:

Linkage Variations: Sulfanylmethyl vs. Amino Linkages: Compounds with methylamino or aminomethyl groups (e.g., ) introduce hydrogen-bonding capabilities, which may enhance target binding but reduce metabolic stability.

However, chloro groups may increase toxicity risks. Nitro Groups: The nitro-substituted pyridine in is highly electron-deficient, making it reactive in reduction or nucleophilic substitution reactions.

Spatial Orientation :

  • Substituent positions on the piperidine ring (e.g., position 3 vs. 4) alter steric interactions, affecting binding to chiral targets or enzyme active sites .

Safety Considerations :

  • Analogs with sulfanyl or nitro groups (e.g., ) may pose higher reactivity risks, as indicated by safety data showing irritant properties in related compounds .

Preparation Methods

Synthetic Strategy and Key Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

  • 4-Methylpyrimidine-2-thiol : Serves as the sulfur-containing aromatic moiety.
  • Piperidine tert-butyl carbamate : Provides the piperidine backbone with a protective tert-butyloxycarbonyl (Boc) group.
  • Methylene linker : Connects the pyrimidine and piperidine via a sulfanylmethyl (-SCH2-) bridge.

Retrosynthetically, the molecule is assembled through a nucleophilic substitution reaction between a halogenated pyrimidine derivative and a thiol-functionalized piperidine intermediate.

Stepwise Synthesis

Preparation of 2-Chloro-4-methylpyrimidine

The synthesis begins with the preparation of 2-chloro-4-methylpyrimidine, a key intermediate for subsequent thiolation. This compound is typically synthesized via cyclocondensation of β-keto esters with guanidine derivatives under acidic conditions. For example:
$$
\text{CH}3\text{C(O)CO}2\text{Et} + \text{H}2\text{N-C(NH}2\text{)}2 \xrightarrow{\text{HCl}} \text{2-Chloro-4-methylpyrimidine} + \text{EtOH} + \text{H}2\text{O}
$$
The chlorination step may employ phosphorus oxychloride (POCl₃) as a chlorinating agent.

Introduction of the Thiol Group

The chlorine atom at position 2 of the pyrimidine ring is replaced with a thiol group via nucleophilic aromatic substitution. This is achieved by reacting 2-chloro-4-methylpyrimidine with a thiourea derivative or sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF):
$$
\text{2-Chloro-4-methylpyrimidine} + \text{NaSH} \xrightarrow{\text{DMF, 80°C}} \text{4-Methylpyrimidine-2-thiol} + \text{NaCl}
$$

Functionalization of Piperidine

Concurrently, piperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA):
$$
\text{Piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{TEA, CH}2\text{Cl}_2} \text{Piperidine-1-carboxylic acid tert-butyl ester}
$$
The Boc group enhances solubility and prevents undesired side reactions during subsequent steps.

Coupling via Sulfanylmethyl Linker

The final step involves coupling the pyrimidine-thiol and Boc-protected piperidine using a methylene-bridging agent. A common approach employs bromomethylation of the piperidine derivative followed by nucleophilic displacement with the pyrimidine-thiol:

  • Bromomethylation :
    $$
    \text{Boc-piperidine} + \text{CH}2\text{Br}2 \xrightarrow{\text{Base}} \text{Boc-piperidine-CH}_2\text{Br}
    $$
  • Nucleophilic Substitution :
    $$
    \text{Boc-piperidine-CH}_2\text{Br} + \text{4-Methylpyrimidine-2-thiol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
    $$

Alternative Coupling Strategies

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the sulfide bond between the pyrimidine-thiol and a hydroxymethyl-piperidine intermediate.
  • Disulfide Crosslinking : Oxidative coupling of two thiol intermediates, though this method risks dimerization and requires precise stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent DMF or THF Enhances nucleophilicity of thiol
Temperature 60–80°C Balances reaction rate and side reactions
Base Triethylamine (TEA) Neutralizes HBr, shifts equilibrium

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
  • Lewis Acids : ZnCl₂ accelerates bromomethylation by stabilizing reactive intermediates.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent achieves >95% purity.
  • HPLC : Reverse-phase C18 columns resolve closely related impurities.

Spectroscopic Validation

Technique Key Signals
¹H NMR δ 1.45 (s, Boc CH₃), δ 4.20 (m, piperidine CH₂S), δ 8.30 (s, pyrimidine H)
FT-IR 1695 cm⁻¹ (C=O, Boc), 1250 cm⁻¹ (C-S)
Mass Spec [M+H]⁺ m/z 357.9 (calc. 357.9)

Challenges and Limitations

Regioselectivity in Pyrimidine Functionalization

Competing substitution at position 4 of the pyrimidine ring may occur if the leaving group (e.g., Cl) is insufficiently activated. Steric hindrance from the 4-methyl group partially mitigates this issue.

Stability of Intermediates

  • Boc Deprotection : Acidic conditions during coupling may cleave the Boc group, necessitating mild bases (e.g., K₂CO₃) and anhydrous conditions.
  • Thiol Oxidation : Thiol intermediates are prone to oxidation, requiring inert atmospheres (N₂ or Ar) and antioxidants like tris(2-carboxyethyl)phosphine (TCEP).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s structural motifs align with kinase inhibitors and protease modulators, making it a candidate for anticancer and antiviral drug development.

Q & A

What are the critical parameters for optimizing the synthesis of 3-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester?

Basic Research Question
Key parameters include reaction temperature, solvent polarity, and catalyst selection. For example, nucleophilic substitution reactions involving the pyrimidine sulfur group require aprotic solvents (e.g., DMF or THF) and temperatures between 60–80°C to achieve optimal yields . The tert-butyl ester group’s stability under basic conditions necessitates pH monitoring during deprotection steps. A table summarizing reaction conditions and yields from analogous syntheses is provided below:

Reaction StepSolventTemperature (°C)CatalystYield (%)Reference
Piperidine couplingDMF70K₂CO₃78
Sulfur alkylationTHF60NaH85
DeprotectionDCM25TFA92

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms structural integrity. Mass spectrometry (ESI-MS) validates molecular weight, particularly for detecting byproducts from incomplete sulfur alkylation . For stereochemical analysis, chiral HPLC or X-ray crystallography may be employed if crystalline derivatives are obtainable .

How should stability and storage conditions be managed to prevent degradation?

Basic Research Question
The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Analytical data from similar tert-butyl esters indicate decomposition at >40°C or in protic solvents (e.g., MeOH), leading to ester hydrolysis or pyrimidine ring oxidation . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) is advised for long-term storage protocols .

How can conflicting data regarding the compound’s reactivity under varying pH conditions be resolved?

Advanced Research Question
Contradictory reactivity reports (e.g., sulfur oxidation vs. ester stability) may arise from pH-dependent pathways. Design pH-controlled experiments using buffered solutions (pH 3–10) and monitor reactions via LC-MS. For example, at pH <5, the sulfanylmethyl group may undergo protonation, reducing nucleophilicity, while alkaline conditions (pH >8) accelerate ester hydrolysis . Kinetic studies and DFT calculations can further elucidate dominant reaction mechanisms .

What strategies are recommended for identifying biological targets or interactions of this compound?

Advanced Research Question
Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with kinase active sites or nucleotide-binding domains, given the pyrimidine moiety’s similarity to purine/pyrimidine bases . Validate hypotheses via enzymatic assays (e.g., kinase inhibition) or cellular uptake studies using fluorescently tagged derivatives .

How can regioselectivity challenges in substitution reactions involving the pyrimidine ring be addressed?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. Introduce directing groups (e.g., halogens) at the pyrimidine 4-position to bias nucleophilic attack toward the 2-sulfanylmethyl site. Computational modeling (e.g., Fukui function analysis) identifies electron-rich regions, while low-temperature NMR tracks intermediate formation . A comparative table of substituent effects on reactivity is shown below:

Pyrimidine SubstituentPositionReactivity (Relative Rate)Product DominanceReference
–Cl41.02-Substituted
–OCH₃50.34-Substituted
–NO₂60.1Mixed

What computational approaches are suitable for predicting the compound’s interactions with biological macromolecules?

Advanced Research Question
Molecular dynamics (MD) simulations (e.g., GROMACS) model binding kinetics, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess electronic interactions at active sites. For example, the pyrimidine sulfur may coordinate with metal ions (e.g., Mg²⁺ in ATPases), validated by free-energy perturbation (FEP) calculations . Pair these with mutagenesis studies to confirm critical residues for binding .

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